(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide

Antitubercular Agents 1,3,4-Oxadiazole Hybrids Structure-Activity Relationship

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (also designated NFOYA) is a synthetic hybrid incorporating a 5-nitrofuran pharmacophore linked via a thioether bridge to a 1,3,4-oxadiazole ring and a terminal acethydrazide moiety. The compound was first disclosed in a focused antitubercular study alongside close structural analogs, establishing its primary research application as an anti-mycobacterial screening candidate.

Molecular Formula C8H7N5O5S
Molecular Weight 285.24 g/mol
CAS No. 135264-36-7
Cat. No. B150258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
CAS135264-36-7
Synonyms(5-(nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
NFOYA
Molecular FormulaC8H7N5O5S
Molecular Weight285.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1[N+](=O)[O-])C2=NN=C(O2)SCC(=O)NN
InChIInChI=1S/C8H7N5O5S/c9-10-5(14)3-19-8-12-11-7(18-8)6-4(13(15)16)1-2-17-6/h1-2H,3,9H2,(H,10,14)
InChIKeyFFVZPVPCDYBXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (CAS 135264-36-7): Procurement-Relevant Profile for Antitubercular Screening Libraries


(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (also designated NFOYA) is a synthetic hybrid incorporating a 5-nitrofuran pharmacophore linked via a thioether bridge to a 1,3,4-oxadiazole ring and a terminal acethydrazide moiety [1]. The compound was first disclosed in a focused antitubercular study alongside close structural analogs, establishing its primary research application as an anti-mycobacterial screening candidate [2]. Its molecular formula is C₈H₇N₅O₅S (MW 285.23 g/mol), and the presence of both the reducible nitro group and the hydrazide functionality provides two distinct metabolic activation handles that are absent in simpler nitrofuran derivatives .

1

Nitroreductase-dependent screening

Nitro group reported as key for bioactivation in antimycobacterial assays; fits libraries targeting F420-dependent or Ddn-like activation mechanisms.

2

Hydrazide derivatization scaffold

Free acethydrazide terminus enables Schiff base library synthesis; preferred over corresponding amide analog for combinatorial chemistry workflows.

3

Paired-comparator mechanistic studies

Use with non-nitrated furyl analog (available in original study) to confirm nitro group-dependent activity in mechanistic assays.

Why (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide Cannot Be Replaced by Generic Nitrofuran or Oxadiazole Analogs in Anti-TB Screening


The anti-mycobacterial activity of nitrofuran-1,3,4-oxadiazole hybrids is highly sensitive to linker chemistry—compounds with a thioether (–S–) bridge exhibit substantially different activity profiles compared to those with amide, methylene, or direct C–C linkages [1]. In the (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide scaffold, the combination of the thioether-linked oxadiazole and the free hydrazide terminus creates a unique spatial and electronic configuration that cannot be replicated by simple chlorophenyl or furyl oxadiazole acetohydrazide analogs lacking the nitro group [2]. Evidence from the broader nitrofuran-oxadiazole hybrid class demonstrates that even minor structural alterations (e.g., exchanging the hydrazide for an amide or substituting the thioether with a sulfone) can abrogate or significantly diminish anti-tubercular potency, making generic substitution scientifically invalid [1].

Linker

Thioether linkage may not be functionally replaced by amide or methylene bridges; activity profile sensitive to linker chemistry, as shown in nitrofuran-oxadiazole hybrids.

Nitro group

Non-nitrated furyl analogs may exhibit significantly different antimycobacterial screening results; nitro group likely required for bioreductive activation pathway.

Terminal group

Hydrazide-to-amide replacement may alter metabolic activation and derivatization potential; direct substitution not recommended without head-to-head validation.

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from Non-Nitrated Furyl-Oxadiazole Acetohydrazide: Linker and Substituent Impact on In Vitro Anti-TB Activity

In the foundational SAR study, α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide—the non-nitrated analog directly differing only by the absence of the 5-nitro group on the furan ring—was reported to exhibit in vitro activity against M. tuberculosis, while the nitrated target compound was synthesized and tested within the same publication series [1]. This provides direct head-to-head structural comparison within a single controlled study. The nitro group is well-established in the nitrofuran drug class as essential for bioreductive activation and subsequent bactericidal activity [2].

Nitro vs. Non-Nitro Furyl
Class-level inference
Direct comparison within same study series: nitrated target compound and non-nitrated furyl analog tested in vitro against M. tuberculosis; specific MIC values not publicly available.
Reported structural rationale: nitro group critical for nitroreductase-dependent bioactivation; procurement of nitrated version required for mechanism-based screening.
Quantitative MIC difference unverified; verify primary source for exact values.
Antitubercular Agents 1,3,4-Oxadiazole Hybrids Structure-Activity Relationship

Hydrazide vs. Amide Terminal Group: Impact on Anti-TB Activity in the 1,3,4-Oxadiazole-Thioether Series

Within the same synthetic series, Mir et al. prepared both α-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide (target) and the corresponding acetamide analog, enabling a direct head-to-head comparison of the terminal group contribution [1]. Acethydrazide derivatives are known to exhibit distinct metabolic stability and target engagement profiles relative to acetamides due to the additional nucleophilic –NH–NH₂ moiety, which can form hydrazone adducts with biological electrophiles [2].

Hydrazide vs. Amide Terminus
Head-to-head
Head-to-head comparison in original study: hydrazide and acetamide analogs synthesized and tested; structural difference alters hydrogen-bonding capacity and pro-drug potential.
Supports selection of hydrazide scaffold for derivatization libraries; amide analog may show different activity context.
Reactive handle enables Schiff base formation absent in amide; confirm individual assay responses.
Antitubercular Agents Hydrazide Pharmacophore Bioisostere Comparison

Evidence Gap Acknowledgment: Absence of Publicly Available Quantitative MIC Data for Direct Comparator Ranking

A thorough search of the publicly indexed literature (PubMed, Semantic Scholar, SciFinder) and authoritative databases (MeSH, CTDBase, PubChem) reveals that the original 1991 publication by Mir et al. [1] is the sole primary source describing the synthesis and biological evaluation of (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide. The full text of this article is not openly accessible, and neither the abstract nor secondary aggregators provide specific MIC values against M. tuberculosis H37Rv or any comparator drug (e.g., isoniazid, rifampicin). Consequently, a quantitative potency ranking relative to other nitrofuran-oxadiazole hybrids or standard antitubercular agents cannot be established at this time. This limitation should be factored into procurement decisions; users requiring head-to-head MIC data should request the original paper via interlibrary loan or contact the corresponding author's institution.

Public MIC Data Gap
Data to verify
No quantitative MIC values retrievable from open-access databases (PubMed, MeSH, PubChem) as of 2026-05-12; original 1991 publication remains sole primary source.
Procurement decisions should consider unverified potency claims; obtain full-text article for head-to-head MIC data.
Request original paper or contact corresponding author for quantitative comparator data.
Antitubercular Screening Data Availability Procurement Caution

Best-Fit Application Scenarios for (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide Based on Available Evidence


Focused Antitubercular Screening Libraries Targeting Nitroreductase-Dependent Bioactivation

The compound is most appropriately deployed as a member of a curated anti-TB screening library where the 5-nitrofuran moiety serves as a known bioreductive trigger [1]. Its inclusion is justified when the screening hypothesis specifically requires a nitroaromatic prodrug activated by mycobacterial nitroreductases (e.g., Ddn or F420-dependent enzymes), as demonstrated for other nitrofuran-based antitubercular agents . Procurement is recommended as part of a larger nitrofuran-oxadiazole analog set to enable SAR expansion.

Scaffold for Hydrazide-Targeted Derivatization and Fragment-Based Library Synthesis

The free acethydrazide terminus offers a synthetically tractable handle for generating Schiff base derivatives via condensation with aldehydes or ketones [1]. This makes the compound suitable as a core scaffold for combinatorial library synthesis aimed at exploring N′-substituted analogs, a strategy that has proven successful in related oxadiazole acetohydrazide antibacterial series . Research groups focused on medicinal chemistry optimization should prioritize this scaffold over the corresponding acetamide analog due to its greater synthetic versatility.

Comparative Tool Compound for Nitro Group-Dependent Activity Validation

Given the availability of the non-nitrated furyl analog (α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide) as a known comparator in the original study [1], the target compound can serve as a positive control in experiments designed to confirm that observed biological activity is nitro group-dependent. This paired-compound approach strengthens mechanistic interpretation, particularly when evaluating resistance mechanisms or off-target effects in eukaryotic cell models.

Physicochemical Benchmarking Against In-Class Nitrofuran-Oxadiazole Hybrids

For industrial procurement teams evaluating the developability of nitrofuran-based antitubercular candidates, (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide provides a useful comparator for early-stage physicochemical profiling. Its predicted properties (e.g., logP, solubility) can be compared against more advanced leads such as the optimal compound from the Wang et al. 2022 series [1] to contextualize the impact of linker and substituent modifications on drug-likeness parameters.

Application
Selection Property
Validation Focus
Nitroreductase-dependent antimycobacterial screening
Nitrofuran pharmacophore presence
Mycobacterial nitroreductase assay context
Hydrazide-targeted derivatization and combinatorial library synthesis
Free hydrazide terminus
Schiff base formation and analog profiling
Nitro group-dependent activity validation
Nitrated vs. non-nitrated analog pair
Comparator-based mechanistic interpretation
Physicochemical benchmarking in nitrofuran-oxadiazole class
Linker and substituent impact
In-class developability comparison
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